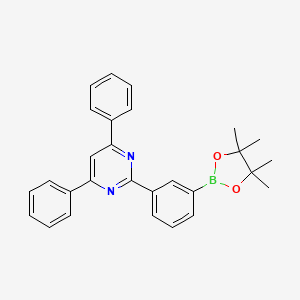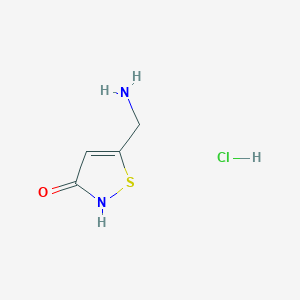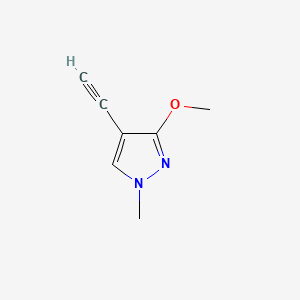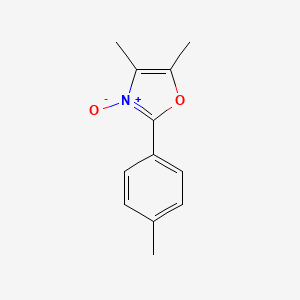![molecular formula C6H4BrClN4 B12284157 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]piridin-2-amina es un compuesto heterocíclico que pertenece a la clase de triazolopiridinas. Este compuesto se caracteriza por la presencia de sustituyentes bromo y cloro en el anillo de triazolopiridina, lo que le confiere propiedades químicas y físicas únicas. Tiene una fórmula molecular de C6H4BrClN4 y un peso molecular de 233.49 g/mol .
Métodos De Preparación
La síntesis de 8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]piridin-2-amina se puede lograr a través de diversas rutas sintéticas. Un método común implica la reacción de enaminonitrilos con benzohidrazidas bajo irradiación de microondas. Este método sin catalizador y sin aditivos es ecológico y da como resultado altos rendimientos . La reacción suele proceder a través de un mecanismo de transamidación seguido de adición nucleófila y posterior condensación.
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimización para el rendimiento, la pureza y la rentabilidad. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia de la producción industrial.
Análisis De Reacciones Químicas
8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]piridin-2-amina se somete a diversas reacciones químicas, incluidas:
Reacciones de sustitución: Los sustituyentes bromo y cloro pueden ser reemplazados por otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes estados de oxidación y derivados.
Reacciones de condensación: Puede participar en reacciones de condensación con varios compuestos carbonílicos para formar nuevas estructuras heterocíclicas.
Los reactivos comunes utilizados en estas reacciones incluyen bases fuertes, agentes oxidantes y agentes reductores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]piridin-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto exhibe actividad biológica y se estudia por su potencial como agente farmacéutico.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad y la estabilidad
Mecanismo De Acción
El mecanismo de acción de 8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]piridin-2-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor de ciertas enzimas, como las quinasas, al unirse a sus sitios activos e impedir su función normal. Esta inhibición puede conducir a la modulación de varios procesos celulares, incluida la proliferación celular, la apoptosis y la transducción de señales .
Comparación Con Compuestos Similares
8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]piridin-2-amina se puede comparar con otros compuestos similares, como:
8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]pirazina: Este compuesto tiene una estructura similar pero con un anillo de pirazina en lugar de un anillo de piridina.
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con actividad biológica similar pero diferentes características estructurales.
La singularidad de 8-Bromo-6-cloro-[1,2,4]triazolo[1,5-a]piridin-2-amina radica en su patrón de sustitución específico y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C6H4BrClN4 |
|---|---|
Peso molecular |
247.48 g/mol |
Nombre IUPAC |
8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11) |
Clave InChI |
ORQLGWUTFBIBOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=NN2C=C1Cl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)




![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
